An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Perfluoroalkyl)ethyl Methacrylates
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Perfluoroalkyl)ethyl Methacrylates
This guide provides a comprehensive overview of 2-(perfluoroalkyl)ethyl methacrylates, a class of fluorinated monomers pivotal in the development of advanced materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into their unique chemical properties, synthesis, polymerization, and diverse applications, offering both foundational knowledge and practical insights.
Introduction: The Significance of Fluorination in Methacrylate Chemistry
The strategic incorporation of fluorine into organic molecules has revolutionized materials science. The high electronegativity and low polarizability of fluorine atoms, coupled with the strength of the carbon-fluorine bond, impart exceptional properties to the resulting materials. 2-(Perfluoroalkyl)ethyl methacrylates, which feature a perfluoroalkyl "tail" and a polymerizable methacrylate "head," are a prime example of this molecular engineering. The perfluoroalkyl segment is responsible for the characteristically low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability of the polymers derived from these monomers. The methacrylate group, on the other hand, provides a versatile handle for polymerization, allowing for the creation of a wide array of homopolymers and copolymers with tailored properties.
These unique characteristics have led to the widespread use of poly(2-(perfluoroalkyl)ethyl methacrylates) in a multitude of applications, ranging from protective coatings and advanced textiles to specialized biomedical devices. This guide will explore the fundamental chemical properties that underpin these applications, providing a robust technical resource for professionals in the field.
Chemical Structure and Core Physical Properties
The general structure of a 2-(perfluoroalkyl)ethyl methacrylate monomer consists of a perfluoroalkyl chain of varying length (-(CF₂)nCF₃), connected via an ethyl spacer to a methacrylate functional group. This structure is key to its performance, providing a unique combination of a reactive methacrylate group for polymerization and a highly fluorinated tail that imparts desirable surface properties.[1]
A variety of 2-(perfluoroalkyl)ethyl methacrylates are commercially available or can be synthesized with different perfluoroalkyl chain lengths, which allows for the fine-tuning of the final polymer's properties. A selection of these monomers and their fundamental physical properties are presented in Table 1.
| Monomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-(Perfluorobutyl)ethyl methacrylate | 1799-84-4 | C₁₀H₉F₉O₂ | 332.16 | 60 | 1.402 | 1.353 |
| 2-(Perfluorohexyl)ethyl methacrylate | 2144-53-8 | C₁₂H₉F₁₃O₂ | 432.17 | 92 (at 8 mmHg) | 1.496 | 1.346 |
| 2-(Perfluorooctyl)ethyl methacrylate | 1996-88-9 | C₁₄H₉F₁₇O₂ | 532.19 | 110 (at 4 mmHg)[1] | 1.596 | 1.343[1] |
| 2-(Perfluorodecyl)ethyl methacrylate | 27905-45-9 | C₁₆H₉F₂₁O₂ | 632.21 | - | - | - |
| 2-(Perfluoroalkyl)ethyl methacrylate (mixture) | 65530-66-7 | C₇H₉F₃O₂ (and higher) | Variable | 84[2] | 1.6[2] | 1.395 |
Synthesis of 2-(Perfluoroalkyl)ethyl Methacrylate Monomers
The most common and direct route for the synthesis of 2-(perfluoroalkyl)ethyl methacrylates is the esterification of the corresponding 2-(perfluoroalkyl)ethanol with methacrylic acid or one of its more reactive derivatives, such as methacryloyl chloride or methacrylic anhydride. The choice of reagent often depends on the desired reaction conditions and scale. While direct esterification with methacrylic acid is possible, it typically requires strong acid catalysts and elevated temperatures, which can lead to undesired side reactions, including polymerization of the product.
A more controlled and widely used laboratory-scale synthesis involves the reaction of a 2-(perfluoroalkyl)ethanol with methacryloyl chloride in the presence of a tertiary amine base, such as triethylamine. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.
Caption: Esterification of 2-(Perfluoroalkyl)ethanol.
Detailed Experimental Protocol: Synthesis of 2-(Perfluorooctyl)ethyl Methacrylate
The following protocol is a representative example for the synthesis of 2-(perfluorooctyl)ethyl methacrylate. Researchers should always conduct a thorough risk assessment and perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-(Perfluorooctyl)ethanol
-
Methacryloyl chloride
-
Triethylamine
-
Anhydrous diethyl ether (or other suitable aprotic solvent like THF or dichloromethane)
-
Anhydrous magnesium sulfate
-
Hydroquinone (polymerization inhibitor)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-(perfluorooctyl)ethanol and a small amount of hydroquinone.
-
Anhydrous diethyl ether is added to dissolve the alcohol, and the solution is cooled to 0°C in an ice bath.
-
Triethylamine is added to the flask.
-
A solution of methacryloyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The resulting white precipitate (triethylammonium chloride) is removed by vacuum filtration.
-
The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield the pure 2-(perfluorooctyl)ethyl methacrylate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and flame-dried glassware is crucial to prevent the hydrolysis of the highly reactive methacryloyl chloride.
-
Inert Atmosphere: A nitrogen atmosphere prevents unwanted side reactions and the introduction of moisture.
-
Low Temperature: The initial reaction is carried out at 0°C to control the exothermic nature of the reaction and minimize side reactions.
-
Polymerization Inhibitor: Hydroquinone is added to prevent the premature polymerization of the methacrylate monomer and product during the reaction and purification steps.
-
Aprotic Solvent: Diethyl ether, THF, or dichloromethane are used as they are unreactive towards the reagents.[3]
-
Aqueous Work-up: The washing steps are necessary to remove any unreacted starting materials, the triethylamine base, and the triethylammonium chloride salt.
Polymerization and Copolymerization
2-(Perfluoroalkyl)ethyl methacrylates readily undergo free-radical polymerization to form high molecular weight polymers. The polymerization can be initiated by thermal initiators, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), or by photochemical methods. The choice of initiator and solvent is critical for controlling the polymerization kinetics and the properties of the resulting polymer. For instance, the decomposition temperature of the initiator should be suitable for the chosen reaction temperature and solvent boiling point.
Caption: Free-Radical Polymerization Workflow.
Experimental Protocol: Free-Radical Solution Polymerization
Materials:
-
2-(Perfluoroalkyl)ethyl methacrylate monomer
-
AIBN (recrystallized from methanol)
-
Anhydrous toluene or a fluorinated solvent
-
Methanol (for precipitation)
Procedure:
-
The monomer, AIBN, and solvent are placed in a reaction vessel.
-
The solution is thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
The sealed reaction vessel is then placed in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80°C).
-
The polymerization is allowed to proceed for a predetermined time (e.g., 12-24 hours).
-
The reaction is terminated by cooling the vessel in an ice bath.
-
The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven to a constant weight.
Copolymerization: A significant advantage of 2-(perfluoroalkyl)ethyl methacrylates is their ability to be copolymerized with a wide range of conventional monomers, such as methyl methacrylate (MMA), butyl acrylate (BA), and styrene.[4] This allows for the precise tuning of the final material's properties. For example, copolymerization with MMA can improve the mechanical properties and processability of the fluorinated polymer while still maintaining a low surface energy.
Key Chemical and Physical Properties of the Polymers
The polymers derived from 2-(perfluoroalkyl)ethyl methacrylates exhibit a unique combination of properties that make them highly valuable in numerous applications.
Surface Properties: Low Surface Energy, Hydrophobicity, and Oleophobicity
The most prominent characteristic of these polymers is their exceptionally low surface energy, a direct consequence of the high density of fluorine atoms in the perfluoroalkyl side chains. This low surface energy manifests as both hydrophobicity (water repellency) and oleophobicity (oil repellency). The surface energy of these polymers can be as low as 10-15 mJ/m², significantly lower than that of conventional polymers like polyethylene (~31 mJ/m²) and even polytetrafluoroethylene (PTFE) (~18 mJ/m²).
The hydrophobicity and oleophobicity are typically quantified by measuring the contact angles of water and oil (e.g., hexadecane) on the polymer surface. High contact angles indicate poor wetting and strong repellency.
| Polymer | Water Contact Angle (Advancing) | Hexadecane Contact Angle (Advancing) | Surface Energy (mJ/m²) |
| Poly(2-(perfluorobutyl)ethyl methacrylate) | ~110° | ~60° | ~15 |
| Poly(2-(perfluorohexyl)ethyl methacrylate) | ~115° | ~70° | ~12 |
| Poly(2-(perfluorooctyl)ethyl methacrylate) | >120° | >75° | <10 |
Note: These values are approximate and can vary depending on the polymer's molecular weight, purity, and the method of film preparation.
The mechanism behind this is the tendency of the low-energy perfluoroalkyl side chains to orient themselves at the polymer-air interface, creating a densely packed, fluorinated surface.
Thermal Stability
The strong C-F bond contributes to the excellent thermal stability of these polymers. The thermal degradation of fluorinated polymethacrylates typically occurs at higher temperatures compared to their non-fluorinated counterparts. The primary thermal degradation mechanism for fluorinated polymethacrylates is random main-chain scission, with the monomer being the main degradation product.[5] This is in contrast to fluorinated polyacrylates, which can also produce significant amounts of alcohol as a result of side-chain reactions.[5] The thermal stability can be assessed using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. The onset of decomposition for many poly(2-(perfluoroalkyl)ethyl methacrylates) is typically above 300°C.
Chemical Resistance
The fluorine-rich side chains also provide a protective barrier against chemical attack. These polymers exhibit excellent resistance to a wide range of solvents, acids, and bases. This chemical inertness is crucial for applications in harsh environments.
Key Applications
The unique combination of properties of poly(2-(perfluoroalkyl)ethyl methacrylates) has led to their use in a diverse range of applications.
Surface Coatings
The primary application of these polymers is in the formulation of high-performance coatings. When applied to substrates such as textiles, paper, leather, and even microelectronics, they create a durable, low-energy surface that repels water, oil, and stains.[6] These coatings are used to produce:
-
Water- and stain-repellent fabrics: for outdoor wear, upholstery, and carpets.
-
Grease-resistant paper: for food packaging.
-
Anti-fouling coatings: for marine applications to prevent the buildup of organisms.
-
Anti-graffiti coatings: for public surfaces.
-
Protective coatings for electronics: to prevent damage from moisture and corrosion.
Adhesives and Sealants
In the aerospace and automotive industries, the chemical resistance and durability of these polymers make them suitable for use in high-performance adhesives and sealants that can withstand exposure to fuels, oils, and extreme temperatures.
Biomedical Applications
The biocompatibility and unique surface properties of fluorinated polymers have generated significant interest in the biomedical field. Copolymers of 2-(perfluoroalkyl)ethyl methacrylates with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) are being explored for various applications:
-
Drug Delivery Systems: The amphiphilic nature of such copolymers allows them to self-assemble into micelles or nanoparticles that can encapsulate and deliver hydrophobic drugs.
-
Biocompatible Coatings: They can be used to coat medical devices, such as catheters and implants, to reduce protein adsorption and improve biocompatibility.
-
Tissue Engineering: Scaffolds made from these copolymers can provide a supportive environment for cell growth while resisting non-specific cell adhesion.
The ability to tailor the surface properties by copolymerization is particularly valuable in this field, allowing for the creation of materials that can interact with biological systems in a controlled manner.
Conclusion
2-(Perfluoroalkyl)ethyl methacrylates are a versatile and powerful class of monomers that enable the creation of materials with exceptional properties. Their unique combination of a polymerizable methacrylate group and a low-energy perfluoroalkyl chain provides a foundation for developing surfaces that are simultaneously hydrophobic, oleophobic, thermally stable, and chemically resistant. From everyday consumer products to advanced aerospace and biomedical applications, the impact of these fluorinated polymers is undeniable. As research continues to advance, we can expect to see even more innovative applications of these remarkable materials in the years to come.
References
-
Zuev, V. V. (2005). Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. Polymer Degradation and Stability, 88(3), 447-452. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 2-(Perfluorooctyl)ethyl Methacrylate. Retrieved from [Link]
-
Hu, M., Zhang, Y., Azhar, U., Zhang, L., & Zong, C. (2019). Free radical copolymerization of trifluoroethyl methacrylate with perfluoroalkyl ethyl acrylates for superhydrophobic coating application. Journal of Coatings Technology and Research, 16(4), 1145-1154. [Link]
-
ResearchGate. (n.d.). (a) Water contact angles on Q-1 coatings, and (b) water and hexadecane.... Retrieved from [Link]
-
Wang, J., et al. (2013). Thermal and optical properties of highly fluorinated copolymers of methacrylates. Journal of Applied Polymer Science, 129(5), 2883-2890. [Link]
-
Fluorocouncil. (2020). Thermal degradation of fluoropolymers. Retrieved from [Link]
-
Tsibouklis, J., & Nevell, T. G. (2003). Poly (perfluoroalkyl methacrylate) film structures: surface organization phenomena, surface energy determinations, and force of adhesion measurements. Langmuir, 19(2), 539-545. [Link]
-
ResearchGate. (n.d.). Contact angles for the test liquids. Retrieved from [Link]
-
Kozhukh, A. V., et al. (2019). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Journal of the Serbian Chemical Society, 84(11), 1235-1250. [Link]
-
Katirci, R., & Ozbay, S. (2021). Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Quantum Computational Approach. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1263-1274. [Link]
-
Cengiz, U., Gengec, N. A., Kaya, N. U., Erbil, H. Y., & Sarac, A. S. (2011). Mechanical and thermal properties of perfluoroalkyl ethyl methacrylate–methyl methacrylate statistical copolymers synthesized in supercritical carbon dioxide. Journal of Fluorine Chemistry, 132(6), 348-355. [Link]
-
Belaid, S., et al. (2012). Free-radical copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization. Journal of Fluorine Chemistry, 143, 193-200. [Link]
-
Zare, P., & Zare, K. (2016). Fluorinated initiators, mediators, and solvents in controlled radical polymerization. RSC Advances, 6(96), 93941-93955. [Link]
-
Ozbay, S., & Erbil, H. Y. (2014). Solution copolymerization of perfluoroalkyl ethyl methacrylate with methyl methacrylate and butyl acrylate: Synthesis and surface properties. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 452, 9-17. [Link]
-
De, S., & Khan, A. (2008). Association behavior and properties of copolymers of perfluorooctyl ethyl methacrylate and eicosanyl methacrylate. Journal of applied polymer science, 110(4), 2416-2423. [Link]
-
Pan, X., et al. (2015). Visible Light-Induced Controlled Radical Polymerization of Methacrylates with Perfluoroalkyl Iodide as the Initiator in Conjugation with a Photoredox Catalyst fac-[Ir (ppy)] 3. Macromolecules, 48(19), 6947-6955. [Link]
-
ResearchGate. (n.d.). Poly(perfluoroalkyl methacrylate) Film Structures: Surface Organization Phenomena, Surface Energy Determinations, and Force of Adhesion Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). Contact Angle Measurements. Retrieved from [Link]
-
Zhang, X., & Matyjaszewski, K. (1999). Controlled/“Living” Radical Polymerization of 2-(Dimethylamino) ethyl Methacrylate. Macromolecules, 32(6), 1763-1766. [Link]
-
Kaya, E., Kurt, A., & Er, M. (2012). Thermal degradation behavior of methyl methacrylate derived copolymer. Journal of nanoscience and nanotechnology, 12(11), 8502-8512. [Link]
- Google Patents. (n.d.). CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate.
-
Accu Dyne Test. (n.d.). Surface Energy Data — Assorted Polymers. Retrieved from [Link]
-
Matyjaszewski, K., et al. (1997). EPR study of the atom transfer radical polymerization (ATRP) of (meth) acrylates. Macromolecular Chemistry and Physics, 198(12), 4011-4020. [Link]
-
ResearchGate. (n.d.). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]
-
Jigs Chemical. (n.d.). CAS No. 65530-66-7 2-(Perfluoroalkyl)ethyl methacrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Does solvent plays an important role in free radical polymerization? If yes how and if no Y?. Retrieved from [Link]
-
SciSpace. (n.d.). Poly(perfluoroalkyl methacrylate) film structures: surface organization phenomena, surface energy determinations, and force of a. Retrieved from [Link]
-
University of Portsmouth. (n.d.). Poly(perfluoroalkyl methacrylate) film structures: surface organization phenomena, surface energy determinations, and force of adhesion measurements. Retrieved from [Link]
-
SciSpace. (n.d.). The synthesis and characterization of 2-mercaptoethyl methacrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Differential scanning calorimetry (DSC) for poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA). Retrieved from [Link]
-
Gualco, L., et al. (2021). Fluoroalkyl Pentacarbonylmanganese(I) Complexes as Initiators for the Radical (co)Polymerization of Fluoromonomers. Polymers, 13(21), 3783. [Link]
-
Zapata-González, I., et al. (2018). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino) ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Polymer Chemistry, 9(28), 3919-3928. [Link]
-
Polymer Chemistry Innovations. (n.d.). Poly(2-ethylhexyl methacrylate) Thermal Characterization Report. Retrieved from [Link]
-
Musilova, L., et al. (2020). Novel Methacrylate-Based Multilayer Nanofilms with Incorporated FePt-Based Nanoparticles and the Anticancer Drug 5-Fluorouracil for Skin Cancer Treatment. International Journal of Molecular Sciences, 21(23), 9063. [Link]
-
LibreTexts. (2015). Free Radical Polymerization. Retrieved from [Link]
-
Wang, Y., et al. (2022). Thermal Degradation Behavior and Kinetics Analysis of PMMA with Different Carbon Black Contents. Chinese Journal of Materials Research, 36(5), 385-392. [Link]
-
NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA thermogram of poly(ethyl acrylate) P(EA), poly(thioacrylate)s:. Retrieved from [Link]
